

In-Depth Technical Guide: 2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene
Cat. No.:	B1287752

[Get Quote](#)

CAS Number: 494833-75-9 Synonyms: tert-butyl (5-bromothiophen-3-yl)carbamate, 3-(Boc-amino)-5-bromothiophene

This technical guide provides a comprehensive overview of **2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene**, a key intermediate in organic synthesis, particularly for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene is a thiophene derivative featuring a bromine atom and a tert-butyloxycarbonyl (Boc) protected amine group. These functional groups make it a versatile building block for various chemical transformations. The Boc protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, facilitating further functionalization of the amine. The bromine atom is well-suited for cross-coupling reactions, enabling the introduction of diverse molecular fragments.

Table 1: Physical and Chemical Properties

Property	Value	Source
Molecular Formula	C ₉ H ₁₂ BrNO ₂ S	PubChem
Molecular Weight	278.17 g/mol	PubChem
Appearance	Off-white to light yellow or light-red to brown solid or powder	Various Suppliers
Melting Point	88-91 °C	Sigma-Aldrich
Storage Temperature	2-8°C, under inert atmosphere, protected from light	Sigma-Aldrich[1]
Purity	Typically ≥97%	Various Suppliers

Table 2: Computed Properties

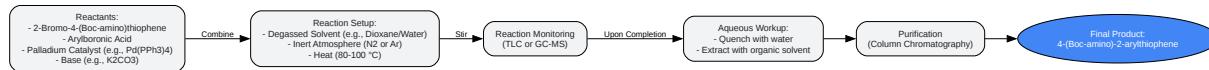
Property	Value	Source
XLogP3	2.9	PubChem[2]
Hydrogen Bond Donor Count	1	PubChem[2]
Hydrogen Bond Acceptor Count	2	PubChem[2]
Rotatable Bond Count	2	PubChem[2]
Exact Mass	276.97721	PubChem[2]
Topological Polar Surface Area	66.6 Å ²	PubChem[2]

Synthesis

While a specific, detailed experimental protocol for the synthesis of **2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene** is not readily available in the public literature, the synthesis of related 2-aminothiophene derivatives is well-documented. A common and versatile method is the Gewald reaction.

A plausible synthetic approach for this compound would involve the bromination of a suitable 4-(N-tert-butyloxycarbonylamino)thiophene precursor. The starting material could potentially be synthesized from 3-aminothiophene, followed by Boc-protection and subsequent regioselective bromination.

Applications in Drug Discovery and Development


The structural motifs present in **2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene** make it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Intermediate for Suzuki-Miyaura Cross-Coupling Reactions

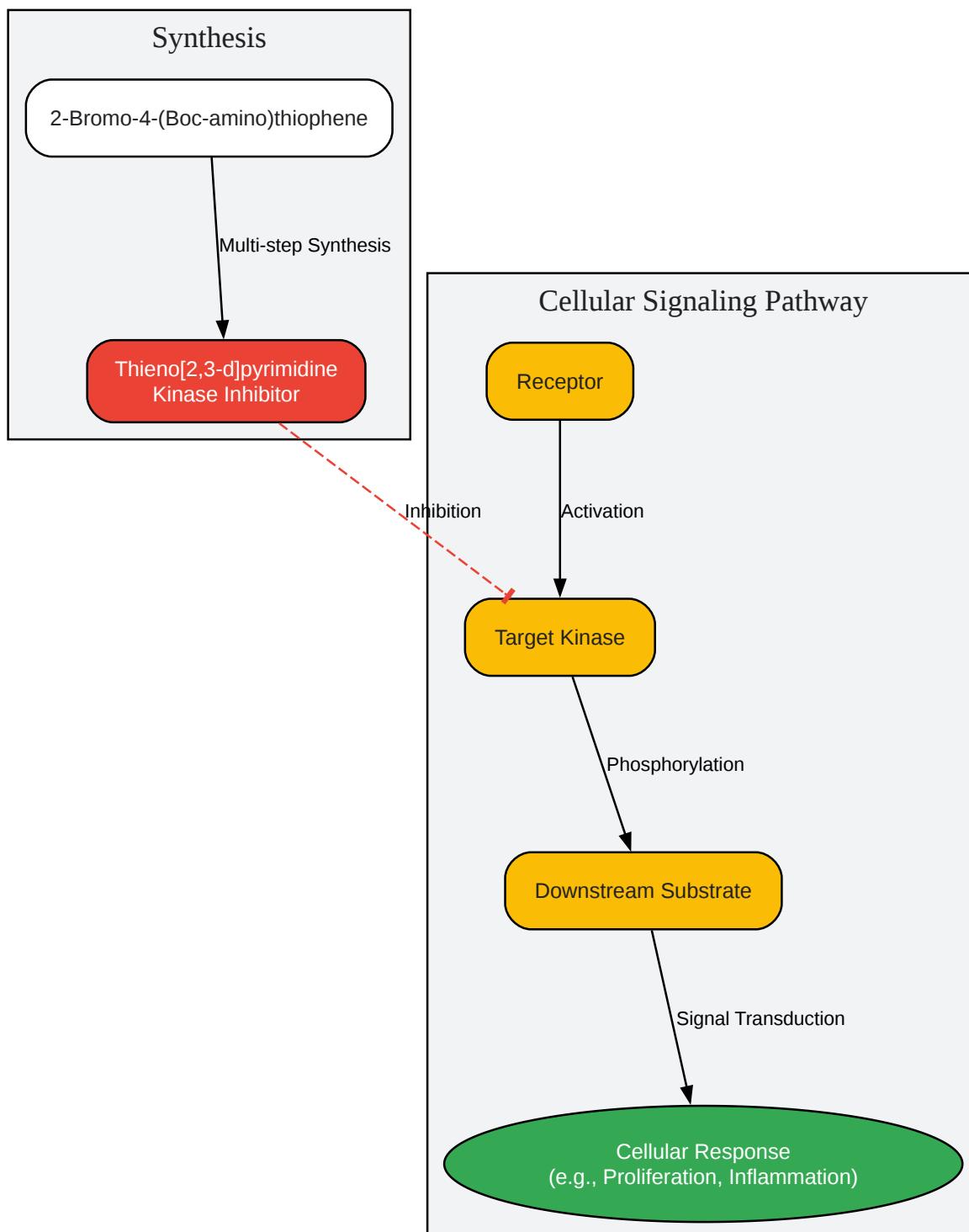
The bromine atom on the thiophene ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the thiophene core and various aryl or heteroaryl boronic acids or esters. This is a powerful strategy for building molecular complexity and is widely used in the synthesis of pharmaceutical candidates.[3][4]

Experimental Workflow: Generalized Suzuki-Miyaura Coupling

The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling reaction using a bromothiophene derivative.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.


Precursor for Kinase Inhibitors

Thiophene-containing compounds are known to exhibit a wide range of biological activities and are present in numerous approved drugs. The thieno[2,3-d]pyrimidine scaffold, in particular, is a well-established core structure for the development of kinase inhibitors. Protein kinases are crucial regulators of cell signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders.

2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene can serve as a key starting material for the synthesis of thieno[2,3-d]pyrimidine derivatives. The amino group at the 4-position, after deprotection, can be cyclized with appropriate reagents to form the pyrimidine ring, while the bromo group at the 2-position can be used to introduce various substituents to modulate the activity and selectivity of the resulting kinase inhibitor.

Hypothetical Signaling Pathway Modulation

The diagram below illustrates a hypothetical scenario where a thieno[2,3-d]pyrimidine-based kinase inhibitor, synthesized from the title compound, modulates a cellular signaling pathway.

[Click to download full resolution via product page](#)

Caption: Hypothetical modulation of a kinase signaling pathway.

Safety Information

It is crucial to handle **2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene** with appropriate safety precautions in a laboratory setting.

Table 3: Hazard and Precautionary Statements

Category	Statements
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Note: This safety information is based on available data from suppliers and may not be exhaustive. Always refer to the latest Safety Data Sheet (SDS) before handling this chemical.

Conclusion

2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its bifunctional nature, with a readily displaceable bromine atom and a protected amine, allows for sequential and site-selective modifications. While detailed public information on its synthesis and specific reaction protocols is limited, its utility as a precursor for Suzuki-Miyaura coupling reactions and in the construction of heterocyclic scaffolds like thieno[2,3-d]pyrimidines highlights its importance for the development of novel kinase inhibitors and other potential therapeutic agents. Researchers working with this compound should adhere to strict safety protocols due to its potential hazards.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene | 494833-75-9 [sigmaaldrich.com]
- 2. Tert-butyl N-(4-bromothiophen-3-yl)carbamate | C9H12BrNO2S | CID 4463503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1287752#2-bromo-4-n-tert-butyloxycarbonylamino-thiophene-cas-number-494833-75-9>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com